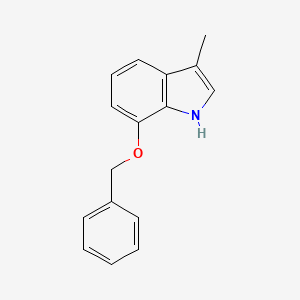

7-(Benzyloxy)-3-methylindole

CAS No.:

Cat. No.: VC18349130

Molecular Formula: C16H15NO

Molecular Weight: 237.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15NO |

|---|---|

| Molecular Weight | 237.30 g/mol |

| IUPAC Name | 3-methyl-7-phenylmethoxy-1H-indole |

| Standard InChI | InChI=1S/C16H15NO/c1-12-10-17-16-14(12)8-5-9-15(16)18-11-13-6-3-2-4-7-13/h2-10,17H,11H2,1H3 |

| Standard InChI Key | MWBASJCEVACVJM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CNC2=C1C=CC=C2OCC3=CC=CC=C3 |

Introduction

Chemical Structure and Molecular Properties

The indole core of 7-(benzyloxy)-3-methylindole consists of a bicyclic structure with a benzene ring fused to a pyrrole ring. Substituents at the 3- and 7-positions significantly influence its electronic and steric properties:

-

Benzyloxy group (7-position): Enhances lipophilicity and may modulate interactions with biological targets through π-π stacking.

-

Methyl group (3-position): Introduces steric hindrance, potentially affecting regioselectivity in chemical reactions .

Table 1: Key Molecular Properties

The absence of a dedicated CAS number for 7-(benzyloxy)-3-methylindole suggests it may be a novel or less-studied analog of its 1-methyl counterpart (CAS 475577-34-5) .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 7-(benzyloxy)-3-methylindole can be inferred from methodologies used for analogous indoles:

-

Indole Ring Formation:

-

Modified Leimgruber–Batcho reaction: Condensation of 2-nitroaryl enamines with aldehydes, followed by nitro group reduction and cyclization . For example, α-CF₃-β-(2-nitroaryl) enamines react with benzaldehydes to form α,β-diaryl-CF₃-enones, which undergo Pd/C-catalyzed reduction to yield 3-benzylindoles .

-

Key Reagents: NH₄HCO₂-Pd/C system for selective nitro reduction .

-

-

Functionalization:

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Indole Cyclization | NH₄HCO₂ (5 eq), Pd/C, MeOH, 65°C | 90–99% | |

| Benzyloxy Protection | BnBr, K₂CO₃, DMF, 80°C | 85–92% |

Spectral Characterization

-

¹H NMR: The benzyloxy group’s aromatic protons appear as a multiplet (δ 7.47–7.34), while the indole proton resonates downfield (δ 6.49) . The methyl group at C3 typically shows a singlet near δ 2.40.

-

MS (HRMS): Expected molecular ion peak at m/z 237.1154 for C₁₆H₁₅NO .

Applications in Medicinal Chemistry

Drug Discovery

-

Lead Optimization: The benzyloxy group serves as a metabolically stable surrogate for phenolic -OH, improving pharmacokinetics .

-

Fragment-Based Design: The methyl group at C3 provides a handle for further functionalization via cross-coupling reactions .

Material Science

-

Organic Semiconductors: Indole derivatives with electron-donating groups (e.g., benzyloxy) show promise in OLEDs due to tunable HOMO-LUMO gaps.

Challenges and Future Directions

-

Synthetic Accessibility: Positional isomerism (e.g., 1-methyl vs. 3-methyl) complicates regioselective synthesis .

-

Biological Profiling: In vitro assays are needed to validate hypothesized antimicrobial and anticancer activities.

-

Computational Modeling: DFT studies could predict reactivity at the C2 and C5 positions for further derivatization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume